molecular formula C13H12N2O4 B1318551 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 951958-27-3

6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1318551
CAS No.: 951958-27-3
M. Wt: 260.24 g/mol
InChI Key: JZPFMUBFSIKHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 4-Methoxyphenylacetic acid , which is an organic compound used as a reagent in organic chemistry . It’s a pale yellow or off-white colored flake that severely irritates skin and eyes and may be toxic if ingested .


Synthesis Analysis

While specific synthesis methods for this compound were not found, carboxylic acids like 4-Methoxyphenylacetic acid can react with bases to produce water and a salt . This reaction, known as neutralization, is often used in the synthesis of new compounds .


Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid can react with active metals to form gaseous hydrogen and a metal salt . They can also react with bases to produce water and a salt .


Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid is a pale yellow or off-white colored flake . It’s soluble in water and can dissociate to an extent in water to yield hydrogen ions .

Scientific Research Applications

Ectoine Biosynthesis in Halotolerant Methanotrophs

Ectoine, which shares structural similarities with the compound , is accumulated by halophilic and halotolerant microorganisms to combat osmotic stress in highly saline environments. It stabilizes biomolecules and cells and finds uses in scientific research, cosmetics, and medicine. The genes and enzymes involved in ectoine biosynthesis in halophilic and halotolerant methanotrophs have been studied, which is crucial for understanding the biosynthetic mechanisms of natural compounds like ectoine and for metabolic engineering of its producers (Reshetnikov et al., 2011).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including compounds structurally similar to 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, are critical in the biorenewable chemical industry. They are used as precursors for various industrial chemicals. However, at high concentrations, these acids inhibit the microbes used in fermentation processes. The review highlights the effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae and discusses metabolic engineering strategies to enhance microbial robustness against these inhibitors (Jarboe et al., 2013).

Applications in Drug Synthesis and Biotechnological Routes

Levulinic acid (LEV), which shares functional groups with the target compound, is recognized as a key building block derived from biomass. Its derivatives are instrumental in synthesizing various value-added chemicals. LEV's flexibility and diverse functionality make it a vital player in drug synthesis, contributing to cost-effective and cleaner reactions. The review discusses LEV's applications in cancer treatment and medical materials, among other medical fields (Zhang et al., 2021).

Chemosensor Development

The development of chemosensors, which can detect various analytes, is a significant area of research. Compounds like 4-Methyl-2,6-diformylphenol (DFP), which are structurally related to the target compound, have been used to create chemosensors with high selectivity and sensitivity for different analytes. This review covers the DFP-based fluorescent chemosensors and the opportunities to modulate their sensing selectivity and sensitivity (Roy, 2021).

Safety and Hazards

4-Methoxyphenylacetic acid can cause skin and eye irritation and may be toxic if ingested . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties

Biochemical Pathways

Based on its potential neuroprotective and anti-inflammatory properties , it may be involved in modulating pathways related to inflammation and neuronal function

Result of Action

Based on its potential neuroprotective and anti-inflammatory properties , it may help to reduce inflammation and protect neuronal cells from damage

Properties

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-2-oxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-15-11(7-10(12(16)17)14-13(15)18)8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPFMUBFSIKHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NC1=O)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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